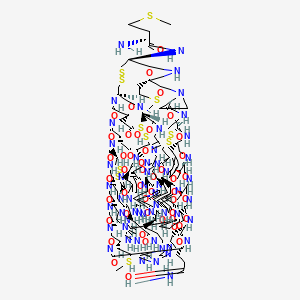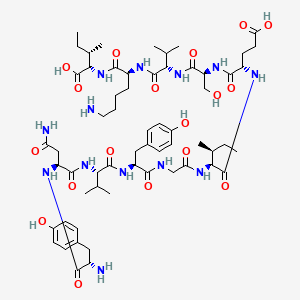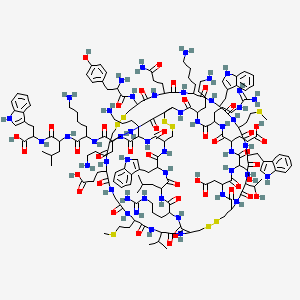
ProTx II
Vue d'ensemble
Description
ProTx II, also known as Protoxin-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). This compound is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da. This compound is known for its high affinity and selectivity towards the human voltage-gated sodium channel Nav1.7, making it a significant compound in the study of pain and analgesia .
Mécanisme D'action
Target of Action
ProTx II, also known as Protoxin-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens) . It primarily targets certain voltage-gated calcium and voltage-gated sodium channels . Among these, it shows unusually high affinity and selectivity towards the human Nav1.7 channel . This toxin inhibits several human sodium channel subtypes, ranging from Nav1.1 up to Nav1.8 . It is at least 100-fold more potent against nav17 than other human Nav channel subtypes . Besides sodium channels, this compound also inhibits some subtypes of voltage-gated calcium channels, Cav1.2 and Cav3.2 .
Mode of Action
This compound acts as an antagonist of Nav1.7 by binding to the voltage-sensor domain 2 (VSD-II) of the channel . It inhibits the activation of Nav channels by binding to the linker in the L3-4 loop (between the S3 and S4 segments) above the central cavity of VSD-II, which is known as site 4 . This compound inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels: shifting the activation of these L-type and T-type calcium channels, respectively, to more positive voltages .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of voltage-gated sodium and calcium channels. By inhibiting these channels, this compound can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and function .
Pharmacokinetics
It is known that the peptide has a molecular weight of 382665 Da . The structure of this compound is amphipathic, with mostly hydrophobic residues on one face of the toxin
Result of Action
The primary result of this compound’s action is the inhibition of certain voltage-gated sodium and calcium channels, leading to altered neuronal signaling . Specifically, it has been shown to provoke an analgesic effect on rats . The toxin acts on free nerve endings and primary sensory neurons after burn injury . This compound produces an inhibitory effect on spinal nociceptive processing by inhibiting the Nav1.7 sodium channel .
Analyse Biochimique
Biochemical Properties
ProTx II interacts with several human sodium channel subtypes, ranging from Nav1.1 up to Nav1.8 . It is at least 100-fold more potent against Nav1.7 than other human Nav channel subtypes . At a concentration of 0.3 nM, this compound blocks Nav1.7 by 50% . Besides sodium channels, this compound also inhibits some subtypes of voltage-gated calcium channels, Cav1.2 and Cav3.2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It acts on free nerve endings and primary sensory neurons after burn injury . This compound produces an inhibitory effect on spinal nociceptive processing by inhibiting the Nav1.7 sodium channel . This suggests that this compound could potentially be used as a therapeutic agent for pain management .
Molecular Mechanism
This compound acts as an antagonist of Nav1.7 by binding to the voltage-sensor domain 2 (VSD-II) of the channel . This compound inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials .
Temporal Effects in Laboratory Settings
The antihyperalgesic effect of this compound in diabetic mice peaked within 60 minutes after treatment and gradually returned to baseline within 150 minutes . This suggests that this compound has a time-dependent effect in laboratory settings.
Metabolic Pathways
Given its interaction with sodium and calcium channels, it can be inferred that this compound may influence ion transport and signaling pathways within cells .
Transport and Distribution
It is known that this compound binds to lipid membranes , which may play a role in its transport and distribution within cells.
Subcellular Localization
Given its interaction with voltage-gated sodium and calcium channels, it is likely that this compound localizes to the cell membrane where these channels are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ProTx II can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the use of protected amino acids and coupling reagents to form peptide bonds. The disulfide bonds, which are crucial for the stability and activity of this compound, are formed through oxidative folding .
Industrial Production Methods
Industrial production of this compound involves the extraction of the peptide from the venom of Thrixopelma pruriens. The venom is collected and subjected to chromatographic techniques to isolate this compound. This method ensures the purity and activity of the peptide, making it suitable for research and therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions
ProTx II undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified disulfide bonds or substituted amino acids. These analogs are used to study the structure-activity relationships and to develop more potent and selective inhibitors .
Applications De Recherche Scientifique
ProTx II has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of voltage-gated sodium channels.
Biology: Investigates the role of sodium channels in pain signaling and neuronal excitability.
Medicine: Potential therapeutic agent for the treatment of chronic pain and other neurological disorders.
Industry: Used in the development of novel analgesics and as a research tool in drug discovery
Comparaison Avec Des Composés Similaires
Similar Compounds
ProTx I: Another peptide toxin from tarantula venom that blocks T-type calcium channels with high selectivity.
GsAF II: A peptide toxin with a similar sequence to ProTx II but different activity profiles.
Uniqueness of this compound
This compound is unique due to its high selectivity and potency towards the Nav1.7 sodium channel. This selectivity makes it a valuable tool for studying pain mechanisms and developing non-addictive analgesics. Unlike other similar compounds, this compound has a distinct mechanism of action that involves binding to multiple voltage-sensor domains, providing a broader range of inhibitory effects .
Propriétés
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAUGYVLRSCGBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C168H250N46O41S8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3827 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of ProTx-II?
A1: ProTx-II primarily targets the voltage-gated sodium channel NaV1.7. [, , , , , , , ] This channel is heavily involved in pain signaling.
Q2: How does ProTx-II interact with NaV1.7?
A2: ProTx-II acts as a gating modifier, meaning it doesn't block the pore of the channel directly. Instead, it binds to the voltage-sensing domain II (VSDII) of NaV1.7. [, , , , ] This interaction impedes the normal movement of the voltage sensor, making it harder for the channel to activate and subsequently reducing sodium current. []
Q3: Is the interaction of ProTx-II with NaV1.7 voltage-dependent?
A3: Yes, strong positive prepulses, which favor channel activation, can reverse the inhibitory effect of ProTx-II, suggesting that the toxin dissociates more readily when the channel is in its activated state. []
Q4: Does ProTx-II affect the inactivation of NaV1.7?
A4: Yes, in addition to inhibiting activation, ProTx-II can also hinder the fast inactivation of NaV1.7 by interacting with the voltage sensor in domain IV. []
Q5: Are there other ion channels that ProTx-II interacts with?
A5: While highly selective for NaV1.7, ProTx-II has also been shown to inhibit other NaV channel subtypes, albeit with lower potency. It shows IC50 values ranging from 30 to 150 nM for other heterologously expressed NaV subtypes. [] ProTx-I, a closely related peptide, can also inhibit KV2.1 channels, though with 10-fold lower potency compared to its effects on NaV channels. [] Additionally, both ProTx-I and ProTx-II have demonstrated an ability to inhibit certain calcium channels. [, , ]
Q6: What is the molecular formula and weight of ProTx-II?
A6: ProTx-II is a 30-amino acid peptide with the molecular formula C144H226N44O42S6. It has a molecular weight of 3826 Da. [, ]
Q7: What is the structure of ProTx-II?
A7: ProTx-II adopts an inhibitory cystine knot (ICK) motif, characterized by three disulfide bonds arranged in a specific pattern. This motif contributes to its stability. [, , ] The disulfide bond connectivity is C2-C16, C9-C21, and C15-C25. []
Q8: Is there a crystal structure available for ProTx-II?
A8: Yes, the X-ray crystal structure of ProTx-II has been solved, providing atomic-level details of its 3D structure. It is noteworthy as one of the first such structures for an ICK spider venom peptide not bound to a target. []
Q9: What is the significance of the hydrophobic and cationic residues on ProTx-II?
A9: Alanine scanning mutagenesis studies have identified a cluster of hydrophobic and cationic residues on the surface of ProTx-II that are crucial for its interaction with NaV1.5. [] These residues are thought to form the active face of the toxin.
Q10: Does the C-terminus of ProTx-II play a role in its activity?
A10: Studies suggest the C-terminus of ProTx-II might have a role in its folding pathway. Modifying the C-terminus with directing groups like penicillamine can influence the formation of disulfide bonds during folding. []
Q11: Can modifications to ProTx-II improve its selectivity for NaV1.7?
A11: Yes, researchers are actively investigating this. Modifications aimed at reducing the peptide's membrane-binding affinity while maintaining interactions with key residues on NaV1.7 have shown promise in enhancing its selectivity profile. []
Q12: Have bivalent inhibitors incorporating ProTx-II been explored?
A12: Yes, studies have explored linking ProTx-II to pore-blocking toxins, like conotoxins, to create bivalent inhibitors. This approach aims to achieve enhanced potency and selectivity by targeting multiple sites on NaV1.7. []
Q13: How does the mutation L833C in the S3-S4 linker of NaV1.2a affect ProTx-II binding?
A13: The L833C mutation in domain II of NaV1.2a has been shown to reduce the binding affinity of ProTx-II. [] This finding supports the idea that ProTx-II interacts with this region of the voltage sensor.
Q14: What is a potential limitation of using peptides like ProTx-II as drugs?
A14: A potential drawback of peptide drugs is their susceptibility to degradation in vivo, which can limit their effectiveness. []
Q15: Have any strategies been explored to improve the stability of ProTx-II?
A15: Yes, researchers have investigated replacing disulfide bonds in ProTx-II with more stable thioether linkages, using non-natural amino acids like lanthionine. This approach aims to create analogs with improved stability and resistance to degradation. []
Q16: Has ProTx-II shown efficacy in animal models of pain?
A17: While ProTx-II potently blocks NaV1.7 in vitro, its efficacy in rodent models of acute and inflammatory pain has been limited. [] This discrepancy is likely due to factors like limited penetration into the peripheral nervous system and potential rapid clearance from the body.
Q17: Have any ProTx-II analogs shown improved in vivo efficacy?
A18: Yes, analogs designed to enhance selectivity for NaV1.7 while minimizing mast cell degranulation have demonstrated improved in vivo efficacy, showing a delayed response to thermal stimuli in rodent models. []
Q18: What is the potency of ProTx-II on NaV1.7?
A19: ProTx-II exhibits potent inhibition of NaV1.7 with an IC50 value of 0.3 nM. []
Q19: What effects does ProTx-II have on nerve fibers?
A20: Application of ProTx-II to desheathed cutaneous nerves completely blocked C-fiber compound action potentials at concentrations that had minimal effects on Aβ-fiber conduction. [] This finding highlights its potential as a selective inhibitor of pain fibers.
Q20: Has the effect of ProTx-II been investigated in a model of diabetic neuropathy?
A21: Yes, in a rat model of diabetic neuropathic pain, intrathecal administration of ProTx-II successfully attenuated mechanical hypersensitivity. This effect was accompanied by an upregulation of NaV1.7 in the DRG. []
Q21: Have computational methods been used to study ProTx-II and its interactions?
A23: Yes, molecular dynamics (MD) simulations have been employed to investigate how ProTx-II interacts with lipid membranes and its target binding site on NaV1.7. []
Q22: Can computational methods be used to design more potent and selective ProTx-II analogs?
A24: Researchers are actively exploring this avenue. Computational methods like free-energy perturbation (FEP) calculations, combined with available structural data, show promise in predicting the effects of mutations on toxin potency and guiding the design of improved analogs. []
Q23: Have any specific computational tools been used to analyze ProTx-II binding?
A25: Yes, the WaterMap algorithm has been used to identify high-energy water molecules in the binding site of ProTx-II on NaV1.7, providing insights into how specific mutations might enhance binding affinity by displacing these water molecules. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


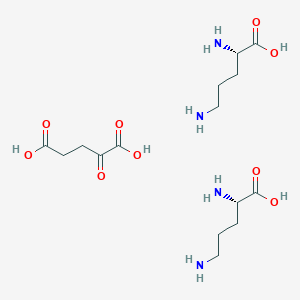
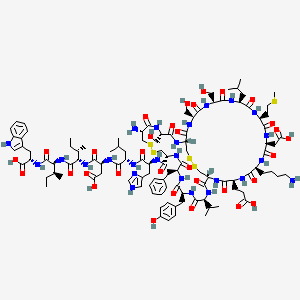

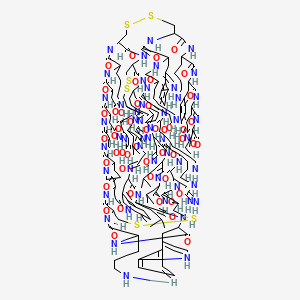
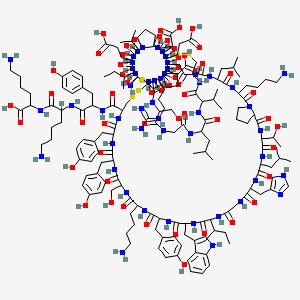
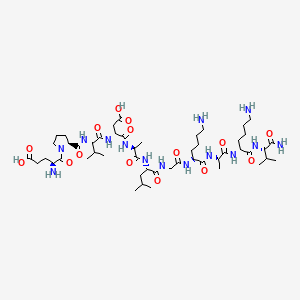
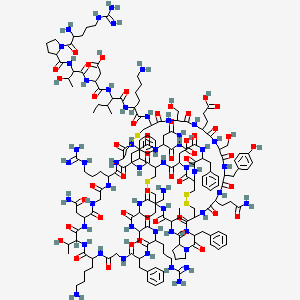
![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)
